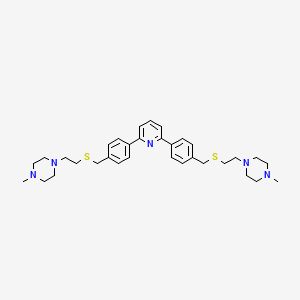
Piperazine, 1,1'-(2,6-pyridinediylbis(4,1-phenylenemethylenethio-2,1-ethanediyl))bis(4-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperazine, 1,1’-(2,6-pyridinediylbis(4,1-phenylenemethylenethio-2,1-ethanediyl))bis(4-methyl-) is a complex organic compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This particular compound features a piperazine core linked to a pyridine ring and phenylene groups through methylene and thioether linkages.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of piperazine derivatives often involves the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino groups, parallel solid-phase synthesis, and photocatalytic synthesis
Industrial Production Methods
Industrial production methods for piperazine derivatives typically involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Piperazine, 1,1’-(2,6-pyridinediylbis(4,1-phenylenemethylenethio-2,1-ethanediyl))bis(4-methyl-) can undergo various chemical reactions, including:
Oxidation: The thioether linkages can be oxidized to sulfoxides or sulfones.
Reduction: The pyridine ring can be reduced to piperidine under appropriate conditions.
Substitution: The phenylene groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Piperidine derivatives.
Substitution: Halogenated or nitrated phenylene derivatives.
Scientific Research Applications
Piperazine, 1,1’-(2,6-pyridinediylbis(4,1-phenylenemethylenethio-2,1-ethanediyl))bis(4-methyl-) has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to other biologically active piperazine derivatives.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of piperazine, 1,1’-(2,6-pyridinediylbis(4,1-phenylenemethylenethio-2,1-ethanediyl))bis(4-methyl-) involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Piperazine: A simple piperazine derivative with a wide range of biological activities.
1-(2-Pyridyl)piperazine: A piperazine derivative with a pyridine ring, similar to the compound .
4-Methylpiperazine: A piperazine derivative with a methyl group, similar to the compound .
Uniqueness
Piperazine, 1,1’-(2,6-pyridinediylbis(4,1-phenylenemethylenethio-2,1-ethanediyl))bis(4-methyl-) is unique due to its complex structure, which combines a piperazine core with pyridine and phenylene groups through methylene and thioether linkages. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
Properties
CAS No. |
129225-06-5 |
|---|---|
Molecular Formula |
C33H45N5S2 |
Molecular Weight |
575.9 g/mol |
IUPAC Name |
1-methyl-4-[2-[[4-[6-[4-[2-(4-methylpiperazin-1-yl)ethylsulfanylmethyl]phenyl]pyridin-2-yl]phenyl]methylsulfanyl]ethyl]piperazine |
InChI |
InChI=1S/C33H45N5S2/c1-35-14-18-37(19-15-35)22-24-39-26-28-6-10-30(11-7-28)32-4-3-5-33(34-32)31-12-8-29(9-13-31)27-40-25-23-38-20-16-36(2)17-21-38/h3-13H,14-27H2,1-2H3 |
InChI Key |
RRNJUPWYWPYOAG-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)CCSCC2=CC=C(C=C2)C3=NC(=CC=C3)C4=CC=C(C=C4)CSCCN5CCN(CC5)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















